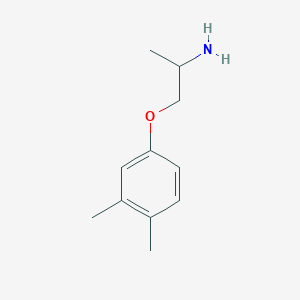

1-(3,4-Dimethylphenoxy)propan-2-amine

描述

Contextualization as a Chemical Scaffold and Research Target

In the field of drug discovery, the aryloxy-propan-2-amine structure is recognized as a "privileged scaffold." openochem.orgnih.govresearchgate.net This term describes molecular frameworks that can bind to multiple, often unrelated, biological targets, thereby serving as a rich starting point for the design of novel therapeutic agents. openochem.orgmdpi.com The inherent structural features of the aryloxy-propan-2-amine scaffold, including its aromatic ring, flexible ether linkage, and basic amine group, allow for systematic modifications to fine-tune its physicochemical and pharmacological properties. Consequently, 1-(3,4-Dimethylphenoxy)propan-2-amine, as a specific iteration of this scaffold, is a compound of interest for chemical synthesis and potential biological evaluation.

Significance in Medicinal and Organic Chemistry Research

The significance of the aryloxy-propan-2-amine class is underscored by the existence of several well-established pharmaceutical drugs that contain this core structure. These compounds have shown efficacy in a range of therapeutic areas, highlighting the value of this scaffold in medicinal chemistry. For organic chemists, the synthesis of derivatives of this class presents opportunities to explore and develop new synthetic methodologies, particularly in areas such as carbon-nitrogen and carbon-oxygen bond formation. The study of compounds like this compound contributes to a deeper understanding of structure-activity relationships within this important class of molecules.

Structure

3D Structure

属性

IUPAC Name |

1-(3,4-dimethylphenoxy)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-4-5-11(6-9(8)2)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZHAJSXBVUZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 3,4 Dimethylphenoxy Propan 2 Amine and Analogues

Conventional Synthetic Pathways

Conventional methods for synthesizing 1-(3,4-dimethylphenoxy)propan-2-amine primarily rely on well-established reactions in organic chemistry, including ether formation, nucleophilic substitutions, and reductive amination. These pathways are often robust and scalable, providing reliable access to the target molecule.

Etherification and Amination Reactions

A common and direct pathway involves a two-step sequence: the formation of an ether linkage followed by the introduction of the amine group. This strategy typically begins with 3,4-dimethylphenol (B119073) and epichlorohydrin (B41342).

The first step is a Williamson-type ether synthesis. 3,4-Dimethylphenol is deprotonated with a base, such as sodium hydroxide (B78521), to form the corresponding phenoxide. This potent nucleophile then attacks epichlorohydrin, leading to the opening of the epoxide ring and the formation of the intermediate, 1-chloro-3-(3,4-dimethylphenoxy)propan-2-ol.

In the subsequent step, this chloro-alcohol intermediate is treated with ammonia (B1221849). The ammonia acts as a nucleophile, displacing the chloride to form an epoxide in situ, which is then opened by another molecule of ammonia to yield the final product, this compound. An excess of ammonia is typically used to minimize the formation of secondary and tertiary amine byproducts.

Table 1: Key Stages of Etherification and Ammoniation Pathway

| Step | Reactants | Key Reagents | Intermediate/Product |

| 1. Etherification | 3,4-Dimethylphenol, Epichlorohydrin | Sodium Hydroxide (NaOH) | 1-chloro-3-(3,4-dimethylphenoxy)propan-2-ol |

| 2. Amination | 1-chloro-3-(3,4-dimethylphenoxy)propan-2-ol | Ammonia (NH₃) | This compound |

Nucleophilic Substitution Reactions

In the pathway described in section 2.1.1, two key nucleophilic substitution events occur:

O-Alkylation: The initial reaction where the 3,4-dimethylphenoxide anion acts as a nucleophile, attacking the primary carbon of epichlorohydrin and displacing the epoxide ring's C-O bond.

N-Alkylation: The final step where ammonia serves as the nucleophile to displace the chlorine atom from the 1-chloro-3-(3,4-dimethylphenoxy)propan-2-ol intermediate. This process often proceeds via an intermediate epoxide formed under the basic conditions of the reaction.

An alternative approach involves reacting 3,4-dimethylphenol with chloroacetone (B47974). The sodium salt of 3,4-dimethylphenol displaces the chlorine atom on chloroacetone in a nucleophilic substitution reaction to form the ketone intermediate, 1-(3,4-dimethylphenoxy)propan-2-one. This ketone can then be converted to the target amine via reductive amination (see 2.1.3). chemicalbook.com

Reductive Amination Approaches

Reductive amination offers a powerful and widely used alternative for synthesizing amines from carbonyl compounds. wikipedia.org For the synthesis of this compound, this approach starts with the corresponding ketone, 1-(3,4-dimethylphenoxy)propan-2-one.

The synthesis of this ketone intermediate is typically achieved by the reaction of 3,4-dimethylphenol with chloroacetone in the presence of a base. chemicalbook.com Once the ketone is obtained, it undergoes condensation with an ammonia source, such as ammonium (B1175870) acetate (B1210297), to form an intermediate imine. This imine is not isolated but is reduced in situ to the desired primary amine. wikipedia.orgmasterorganicchemistry.com

A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce the imine in the presence of the ketone, allowing for a one-pot reaction. chemicalbook.commasterorganicchemistry.com Other reducing systems, such as catalytic hydrogenation over nickel or palladium catalysts, can also be employed. wikipedia.org

General Scheme for Reductive Amination:

Ketone Synthesis: 3,4-Dimethylphenol + Chloroacetone → 1-(3,4-dimethylphenoxy)propan-2-one

Reductive Amination: 1-(3,4-dimethylphenoxy)propan-2-one + NH₃ source + Reducing Agent → this compound

For the synthesis of the closely related analogue 1-(2,6-dimethylphenoxy)propan-2-amine (Mexiletine), a reported procedure involves treating 1-(2,6-dimethylphenoxy)propan-2-one with ammonium acetate and sodium cyanoborohydride in methanol (B129727), achieving an 81% yield. chemicalbook.com

Multistep Chemical Synthesis Protocols

Synthesizing this compound involves a sequence of reactions that constitute a multistep protocol. The two primary conventional pathways can be summarized as follows.

Protocol A: Based on Epichlorohydrin

Step 1: Dissolve 3,4-dimethylphenol in an aqueous solution of sodium hydroxide to generate the sodium 3,4-dimethylphenoxide.

Step 2: Add epichlorohydrin to the phenoxide solution, typically at a controlled temperature, to form 1-chloro-3-(3,4-dimethylphenoxy)propan-2-ol.

Step 3: React the resulting chloro-alcohol with a concentrated solution of ammonia, often under pressure and elevated temperature, to produce racemic this compound.

Step 4: Purify the final product, usually through distillation or crystallization of a salt form.

Protocol B: Based on Reductive Amination

Step 1: Prepare sodium 3,4-dimethylphenoxide by reacting 3,4-dimethylphenol with a suitable base like sodium hydride or sodium hydroxide.

Step 2: React the phenoxide with chloroacetone in a suitable solvent (e.g., acetone (B3395972), DMF) to synthesize 1-(3,4-dimethylphenoxy)propan-2-one.

Step 3: In a one-pot procedure, dissolve the ketone in a solvent like methanol, add an ammonia source (e.g., ammonium acetate), and a reducing agent (e.g., sodium cyanoborohydride). chemicalbook.com

Step 4: Stir the reaction mixture at room temperature for an extended period until imine formation and reduction are complete. chemicalbook.com

Step 5: Work up the reaction by quenching excess hydride with acid, followed by basification and extraction of the amine product. chemicalbook.com

Stereoselective Synthesis and Enantiomeric Resolution

Since this compound is a chiral molecule, obtaining it in an enantiomerically pure form is often a key objective, particularly for pharmaceutical applications. This is achieved either by separating the enantiomers from a racemic mixture (resolution) or by synthesizing a single enantiomer directly (asymmetric synthesis).

Biocatalytic Approaches (e.g., Lipase-Catalyzed Kinetic Resolution)

Biocatalysis, utilizing enzymes to perform stereoselective transformations, is a highly effective method for obtaining enantiopure compounds. Lipases are among the most used enzymes for the kinetic resolution of racemic alcohols and their esters. mdpi.commdpi.com

The kinetic resolution of the alcohol intermediate, 1-(3,4-dimethylphenoxy)propan-2-ol, or its corresponding acetate ester, is a common strategy. In a kinetic resolution, the enzyme selectively reacts with one enantiomer of the racemic substrate at a much faster rate than the other. This allows for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting one (as unreacted substrate).

A study on the resolution of analogous aryloxy-propan-2-yl acetates demonstrated the efficacy of this method. mdpi.com Racemic acetates were subjected to hydrolysis catalyzed by various lipases. The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-acetate) to the corresponding alcohol, leaving the other enantiomer (the (S)-acetate) unreacted. At approximately 50% conversion, both the produced alcohol and the remaining acetate can be isolated with very high enantiomeric excess. mdpi.comresearchgate.net

Table 2: Lipase Screening for Kinetic Resolution of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (an analogue of the target intermediate) mdpi.com

| Lipase Source | Conversion (%) | Enantiomeric Excess of (R)-alcohol (%) | Enantiomeric Excess of (S)-acetate (%) | Enantiomeric Ratio (E) |

| Pseudomonas fluorescens (Amano AK) | 50 | >99 | >99 | >200 |

| Thermomyces lanuginosus (TLL, Immobead 150) | 50 | >99 | >99 | >200 |

| Candida antarctica Lipase B (CAL-B) | 48 | 91 | 99 | 85 |

| Pseudomonas cepacia (Amano PS) | 49 | 94 | >99 | 150 |

| Aspergillus niger | 20 | 25 | 6 | 1.4 |

Data adapted from a study on a closely related structural analogue. The results indicate that lipases from P. fluorescens and T. lanuginosus are highly effective for this type of resolution. mdpi.com

Once the enantiomerically pure alcohol intermediate is obtained, it can be converted to the desired amine enantiomer through standard chemical transformations (e.g., conversion to a leaving group followed by substitution with an azide (B81097) and subsequent reduction), preserving the stereochemistry.

Biotransamination Strategies

Biotransamination has emerged as an environmentally favorable and economically attractive method for the synthesis of chiral amines. This approach utilizes transaminases (TAs), which are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. nih.gov For the synthesis of analogues like 1-phenylpropan-2-amine derivatives, transaminases offer a direct and highly stereoselective route from prochiral ketones. achemblock.com

The application of immobilised whole-cell biocatalysts containing (R)-transaminase activity has been successful in producing novel disubstituted 1-phenylpropan-2-amines. nih.gov In these processes, the choice of the amine donor is critical for shifting the reaction equilibrium towards the product. Isopropylamine is often a suitable amine donor because the resulting acetone byproduct is volatile and can be easily removed. nih.gov The optimization of reaction parameters such as temperature, pH, and substrate loading is crucial for achieving high conversion rates and enantiomeric excess. For instance, in the synthesis of (R)-enantiomers of similar compounds, conversions of 88–89% with over 99% enantiomeric excess (ee) have been reported. nih.gov

| Enzyme Type | Substrate | Amine Donor | Key Findings |

| Transaminases (TAs) | Prochiral ketones | Isopropylamine | High stereoselectivity, environmentally friendly. nih.govachemblock.com |

| (R)-transaminase | Disubstituted phenylpropan-2-ones | Isopropylamine | Achieved 88-89% conversion and >99% ee for (R)-enantiomers. nih.gov |

Chiral Intermediate Synthesis

The synthesis of enantiomerically pure target molecules often relies on the preparation of key chiral intermediates. One common strategy involves the asymmetric reduction of a prochiral ketone to a chiral alcohol, which can then be converted to the desired amine. For example, the reduction of 1-(3,4-dimethylphenyl)ethanone can yield the chiral alcohol (1R)-1-(3,4-dimethylphenyl)ethanol. researchgate.net This transformation can be achieved using biocatalysts such as plant cell cultures (e.g., Beta vulgaris) or yeast (Saccharomyces cerevisiae). researchgate.net

The use of natural deep eutectic solvents (NADES) as an alternative to traditional organic solvents in these biocatalytic reductions has shown promise in improving enantioselectivity. researchgate.net For instance, the reduction of 1-(3,4-dimethylphenyl)ethanone in a choline (B1196258) chloride:glycerol-based NADES with S. cerevisiae has demonstrated high conversion and enantiomeric excess. researchgate.net Another approach to obtaining chiral precursors involves the resolution of racemic mixtures. For example, a racemic alcohol can be resolved through the formation of diastereomeric esters using a chiral acid, followed by separation and hydrolysis to yield the desired enantiomerically pure alcohol. nih.gov

| Precursor | Method | Catalyst/Reagent | Outcome |

| 1-(3,4-dimethylphenyl)ethanone | Asymmetric Reduction | Beta vulgaris cell culture | (1R)-1-(3,4-dimethylphenyl)ethanol researchgate.net |

| Racemic alcohol | Resolution | (S)-(-)-camphanic acid | Enantiomerically pure alcohol nih.gov |

Asymmetric Synthesis Strategies

Asymmetric synthesis is a cornerstone in the preparation of chiral amines, with a variety of methods available to control the stereochemical outcome. One widely used approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which can be condensed with ketones to form N-sulfinyl imines. scispace.com Diastereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, yields the chiral amine with high enantiomeric purity. scispace.com

Transition metal catalysis is another powerful tool for asymmetric amine synthesis. For instance, palladium-catalyzed asymmetric allylic amination can be used to prepare enantioenriched allylic amines, which are versatile intermediates for the synthesis of more complex amine architectures. nih.gov Similarly, reductive amination of ketones, a fundamental transformation in amine synthesis, can be rendered asymmetric through the use of chiral catalysts or enzymes. researchgate.net Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are examples of enzymes that can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantioselectivity. researchgate.netnih.gov

| Strategy | Key Features |

| Chiral Auxiliaries (e.g., tert-butanesulfinamide) | Formation of diastereomeric intermediates, high stereocontrol. scispace.com |

| Transition Metal Catalysis (e.g., Pd-catalyzed amination) | Access to enantioenriched allylic amines. nih.gov |

| Enzymatic Reductive Amination (e.g., AmDHs, IREDs) | High enantioselectivity, use of cheap ammonia as an amine source. researchgate.netnih.gov |

Optimization of Reaction Conditions and Yields

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The mechanism involves the efficient transfer of energy to the reaction mixture through dielectric heating, which directly interacts with polar molecules. nih.gov This rapid and uniform heating can significantly enhance reaction rates. nih.gov

While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed in the available literature, the general principles of MAOS can be applied to its synthesis. For instance, the key bond-forming reactions, such as the ether synthesis between 3,4-dimethylphenol and a propylene (B89431) oxide derivative, or the amination step, could potentially be accelerated under microwave irradiation. The optimization of parameters such as microwave power, temperature, and reaction time would be crucial for maximizing the yield and purity of the final product. nih.gov The use of solvent-free conditions or high-boiling point polar solvents is often favored in microwave synthesis to allow for higher reaction temperatures to be reached safely. scispace.com

| Parameter | Effect on Reaction |

| Microwave Power | Influences the rate of heating. |

| Temperature | Higher temperatures often lead to faster reaction rates. |

| Reaction Time | Significantly reduced compared to conventional methods. nih.gov |

| Solvent | Polar solvents are more efficiently heated by microwaves. nih.gov |

Scalability of Synthetic Routes (e.g., industrial production methods)

The transition of a synthetic route from a laboratory scale to an industrial process presents several challenges, including cost-effectiveness, safety, and environmental impact. For the large-scale production of phenoxypropan-2-amines, reductive amination of a corresponding ketone or alcohol is a common industrial strategy. researchgate.net One patented process for the production of 1-phenoxy-2-aminopropane derivatives involves the reaction of 1-methyl-2-phenoxyethanol with ammonia in a solvent, in the presence of a copper-chromium catalyst and hydrogen gas. google.com This method is reported to produce high yields and selectivity. google.com

The process parameters for such a reaction are critical for ensuring efficiency and safety on an industrial scale. Typical conditions might involve temperatures ranging from 150°C to 300°C and pressures up to 120 kg/cm ². google.com The choice of solvent and the molar ratio of reactants are also important optimization parameters. For instance, a molar ratio of ammonia to the starting alcohol of 1.0 to 10.0 is often preferred. google.com The development of robust and reusable catalysts is a key area of research for improving the economic viability of large-scale amine production. mdpi.com Furthermore, ensuring the process is environmentally benign, for example by minimizing waste and using less hazardous reagents, is an increasingly important consideration in industrial chemical synthesis. researchgate.net

| Method | Key Parameters | Advantages for Scalability |

| Reductive Amination | Temperature: 150-300°C, Pressure: up to 120 kg/cm ², Catalyst: Copper-chromium google.com | High yield and selectivity, utilizes readily available starting materials. google.com |

| Enzymatic Processes | Biocatalyst selection, substrate loading, cofactor regeneration. | Environmentally friendly, high stereoselectivity. nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 3,4 Dimethylphenoxy Propan 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise molecular map can be constructed.

The ¹H NMR spectrum of 1-(3,4-Dimethylphenoxy)propan-2-amine is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ), multiplicities, and integrations are based on the electronic effects of adjacent functional groups, including the deshielding effect of the aromatic ring and the ether oxygen, and spin-spin coupling between neighboring non-equivalent protons.

The aromatic region would feature three protons. The proton at position 2 of the phenyl ring is expected to appear as a singlet, being adjacent to two substituted carbons. The protons at positions 5 and 6 would likely appear as doublets due to coupling with each other. The two methyl groups attached to the aromatic ring would each produce a distinct singlet.

The propan-2-amine side chain contains several key signals. The methyl group protons (CH₃) attached to the chiral carbon would appear as a doublet, split by the adjacent methine proton (CH). The methine proton itself would be expected to be a multiplet due to coupling with both the adjacent methyl and methylene (B1212753) (CH₂) protons. The methylene protons, being adjacent to the deshielding ether oxygen, would appear further downfield, likely as a doublet of doublets or a more complex multiplet. The amine (NH₂) protons typically appear as a broad singlet and their chemical shift can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C2-H) | ~6.85 | Singlet (s) | 1H |

| Aromatic H (C6-H) | ~6.75 | Doublet (d) | 1H |

| Aromatic H (C5-H) | ~6.95 | Doublet (d) | 1H |

| O-CH₂ | ~3.80 | Multiplet (m) | 2H |

| CH-NH₂ | ~3.20 | Multiplet (m) | 1H |

| Ar-CH₃ (C3 or C4) | ~2.22 | Singlet (s) | 3H |

| Ar-CH₃ (C3 or C4) | ~2.20 | Singlet (s) | 3H |

| CH-CH₃ | ~1.15 | Doublet (d) | 3H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Solvent is assumed to be CDCl₃.

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in the structure.

The six carbons of the aromatic ring would appear in the typical downfield region for sp²-hybridized carbons (~110-160 ppm). The carbon attached to the ether oxygen (C1) would be the most deshielded among the ring carbons. The carbons bearing the methyl groups (C3, C4) and the unsubstituted carbons (C2, C5, C6) would have distinct chemical shifts. The two aromatic methyl carbons would appear in the upfield alkyl region.

In the aliphatic side chain, the carbon of the methylene group (O-CH₂) is expected at a downfield position due to the direct attachment to the electronegative oxygen atom. The methine carbon (CH-NH₂) and the terminal methyl carbon (CH-CH₃) would appear at more upfield positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C1, C-O) | ~156 |

| Aromatic C (C3, C-CH₃) | ~137 |

| Aromatic C (C4, C-CH₃) | ~130 |

| Aromatic C (C5) | ~127 |

| Aromatic C (C6) | ~116 |

| Aromatic C (C2) | ~112 |

| O-CH₂ | ~74 |

| CH-NH₂ | ~49 |

| CH-CH₃ | ~21 |

| Ar-CH₃ (C3 or C4) | ~20 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

While 1D NMR spectra provide fundamental data, 2D NMR techniques are indispensable for unambiguous signal assignment and complete structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. For instance, it would show a correlation between the CH-NH₂ proton and both the O-CH₂ and CH-CH₃ protons, confirming the connectivity of the propane-2-amine chain. It would also confirm the coupling between the aromatic protons on C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom. For example, the proton signal at ~1.15 ppm would show a cross-peak with the carbon signal at ~21 ppm, confirming their assignment to the CH-CH₃ group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. The primary amine (NH₂) group typically shows two distinct stretching bands in the 3300-3400 cm⁻¹ region for the asymmetric and symmetric N-H stretches. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain would appear just above and below 3000 cm⁻¹, respectively. A strong band corresponding to the C-O-C asymmetric stretching of the aryl-alkyl ether is a key diagnostic feature, expected around 1250 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3380 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Aromatic C=C Stretch | 1610, 1500 | Medium-Strong |

| C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) | 1270 - 1230 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C-O and N-H are strong in the IR, non-polar and symmetric bonds often produce strong signals in the Raman spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are typically strong and sharp in the Raman spectrum. The C-H stretching bands are also prominent. The symmetric C-C stretching of the alkyl chain and the aromatic methyl groups would also be readily observable. The N-H and C-O stretching vibrations, while present, are generally weaker in Raman spectra compared to their IR counterparts.

Table 4: Predicted FT-Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1610 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-C Stretch (Alkyl) | 1200 - 800 | Medium |

| C-N Stretch | 1250 - 1020 | Weak |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structure of this compound. Coupled with chromatographic separation methods, it provides high sensitivity and specificity for the identification and quantification of the compound and its metabolites or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor chromatographic behavior, such as peak tailing, due to their basicity and interaction with active sites on the GC column. h-brs.de To mitigate these issues and improve volatility, derivatization is often employed prior to analysis. jfda-online.comiu.edu Common derivatizing agents for primary amines include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA), which replace the active hydrogens on the amine group with a more stable functional group. h-brs.deiu.edu

Upon successful volatilization and separation in the gas chromatograph, the derivative of this compound enters the mass spectrometer. Under electron impact (EI) ionization, the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pattern is predictable based on the molecule's structure. Key fragmentation pathways would likely include alpha-cleavage at the carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. Another expected fragmentation would be the cleavage of the ether bond, resulting in ions corresponding to the dimethylphenoxyl group and the propan-2-amine side chain. The use of methanol (B129727) or ethanol (B145695) as injection solvents should be avoided, as they can react with primary amines to form imine derivatives, complicating the analysis. nih.gov

| Parameter | Typical Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium |

| Injection Port Temp. | 200-260°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Detector | Quadrupole or Ion Trap |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an ideal method for this compound without the need for derivatization. gassnova.noresearchgate.net The technique couples the high separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov

For the analysis of this compound, reversed-phase chromatography is typically employed, using a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724), with a small amount of an acid modifier such as formic acid to ensure the amine is protonated, which improves peak shape and ionization efficiency. mdpi.com

Following chromatographic separation, the analyte enters the mass spectrometer, commonly through an electrospray ionization (ESI) source. In positive ESI mode, this compound is readily protonated to form the molecular ion [M+H]⁺. For more definitive structural confirmation, tandem mass spectrometry (MS/MS) can be performed. In this mode, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions provide detailed structural information about the parent molecule. nih.gov This method offers high sensitivity, with detection limits often in the picogram range. nih.gov

| Parameter | Typical Condition |

|---|---|

| Chromatography Mode | Reversed-Phase |

| Column | C18 (e.g., Waters HSS T3) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analysis | Full Scan (for [M+H]⁺) and MS/MS (for fragmentation) |

| MS Detector | Triple Quadrupole (QQQ) or Time-of-Flight (TOF) |

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction on single crystals is the most powerful method for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is indispensable for establishing the absolute stereochemistry, conformational preferences, and intermolecular interactions of chiral molecules like this compound.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Since this compound possesses a stereogenic center at the second carbon of the propane (B168953) chain, it exists as a pair of enantiomers. Determining the absolute configuration (i.e., whether it is the R or S enantiomer) is crucial in many scientific contexts. Single-crystal X-ray diffraction (SC-XRD) is considered the gold standard for this purpose. nih.gov

The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an absorption edge has both real and imaginary components. thieme-connect.de This effect breaks Friedel's law, causing slight but measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). nih.gov By analyzing these intensity differences, the absolute structure of the crystal can be determined. The Flack parameter is a widely used value refined during the structure solution process that indicates the correctness of the assigned enantiomer; a value close to zero for a known enantiopure compound confirms the correct absolute configuration. nih.govresearchgate.net In cases where the molecule itself contains only light atoms (C, H, N, O), forming a salt or derivative with a heavier atom can enhance the anomalous scattering effect, making the determination more robust. thieme-connect.de

Conformational Analysis via Crystallography

The flexibility of the this compound molecule allows it to adopt various conformations due to rotation around its single bonds, particularly the C-O and C-C bonds of the ether and propane linkages. X-ray crystallography provides a precise snapshot of the molecule's preferred conformation in the solid state. mdpi.com

For structurally similar molecules, such as derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol, crystallographic studies have revealed specific conformational preferences. researchgate.net For instance, the arrangement about the ether group (C-O-C-C) is often found to be in an antiperiplanar (trans) conformation, which is generally the most sterically favorable arrangement. mdpi.comresearchgate.net The analysis of torsion angles obtained from the crystal structure data allows for a detailed description of the molecular shape, including the orientation of the dimethylphenyl ring relative to the propan-2-amine side chain.

| Bond | Torsion Angle | Typical Conformation in Analogous Structures |

|---|---|---|

| Ar-O-C1-C2 | τ1 | Antiperiplanar (~180°) |

| O-C1-C2-N | τ2 | Gauche or Anti |

Intermolecular Interactions and Crystal Packing Studies

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a network of intermolecular interactions. Understanding these interactions is key to comprehending the physical properties of the solid material. X-ray crystallography is the definitive method for mapping these interactions with high precision. nih.gov

The primary amine group is a strong hydrogen bond donor, while the ether oxygen atom can act as a hydrogen bond acceptor. Therefore, the crystal structure is expected to be stabilized significantly by N-H···O hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net In addition to these strong interactions, weaker C-H···π interactions, involving the aromatic ring, may also play a role in stabilizing the crystal packing. nih.gov

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (amine) | O (ether) | Primary interaction forming structural motifs (e.g., chains) |

| C-H···π Interaction | C-H | π-system (aromatic ring) | Stabilizes packing of aromatic moieties |

| van der Waals Forces | - | - | Contribute to overall crystal cohesion |

Chromatographic Techniques for Analytical Purity and Separation

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and their derivatives, providing essential information on purity, identity, and the quantitative determination of components within a mixture. For this compound, a chiral aromatic amine, various chromatographic methods are employed to ensure its quality and to resolve its enantiomeric forms. These methods are pivotal in both research and quality control settings.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. sci-hub.stkhanacademy.org It is frequently utilized for monitoring reaction progress, identifying the presence of the compound in a mixture, and determining appropriate solvent systems for larger-scale preparative chromatography. sci-hub.st

The separation in TLC is based on the principle of adsorption chromatography, where the compound is partitioned between a solid stationary phase (typically silica (B1680970) gel or alumina) and a liquid mobile phase. khanacademy.org For aromatic amines like this compound, the choice of the mobile phase is critical for achieving effective separation from impurities or related substances.

Stationary Phase: Standard silica gel 60 F254 plates are commonly used. The polar nature of the silica gel interacts with the polar amine group of the analyte. For particularly basic amines that may show strong, irreversible adsorption (streaking) on acidic silica gel, alumina (B75360) plates or the addition of a small amount of a basic modifier (like triethylamine (B128534) or ammonia) to the mobile phase can be beneficial. sciencemadness.orgresearchgate.net

Mobile Phase (Eluent): The selection of the eluent is determined by the polarity of the compound. A starting point for developing a suitable solvent system often involves a mixture of a non-polar solvent and a more polar solvent. researchgate.net The polarity of the mixture is adjusted to achieve a retention factor (Rƒ) value ideally between 0.2 and 0.8 for the target compound.

Visualization: Since this compound is not colored, spots on the TLC plate must be visualized. This is typically achieved by viewing the plate under UV light (usually at 254 nm), where UV-active compounds appear as dark spots on the fluorescent background. Alternatively, chemical staining reagents can be used. A common stain for amines is a ninhydrin (B49086) solution, which reacts with the primary amine group to produce a colored spot, often purple or pink, upon heating.

Interactive Data Table: Suggested TLC Solvent Systems for Aromatic Amines

| Mobile Phase Composition | Typical Ratio (v/v) | Polarity | Notes |

| Hexane / Ethyl Acetate (B1210297) | 9:1 to 1:1 | Low to Medium | A standard starting system; ratio is adjusted based on compound polarity. |

| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar amines; may require a basic modifier. sciencemadness.org |

| Toluene / Diethyl Ether | Varies | Low to Medium | Good for separating primary and secondary aromatic amines. |

| Chloroform / Methanol / Ammonia (B1221849) | Varies | High | Used for highly polar or strongly basic amines to prevent streaking. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantitative determination of the purity of this compound. It offers high resolution, sensitivity, and reproducibility, making it indispensable for quality control and stability testing. tandfonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of compound.

In RP-HPLC, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is a more polar aqueous-organic mixture. The retention of this compound is primarily governed by hydrophobic interactions between the dimethylphenoxy and propyl groups of the molecule and the alkyl chains of the stationary phase.

Method Parameters:

Column: A C18 (octadecylsilyl) column is the most common choice, providing sufficient hydrophobicity for the retention and separation of the analyte from polar impurities. tandfonline.comnih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (typically acetonitrile or methanol) is used. tandfonline.comresearchgate.net The pH of the buffer is a critical parameter; it is usually maintained in the acidic range (e.g., pH 3-5) to ensure the amine is in its protonated, more water-soluble form, which leads to better peak shape and avoids interactions with residual silanol (B1196071) groups on the stationary phase.

Detection: UV detection is standard, as the aromatic ring of the compound exhibits significant absorbance. The detection wavelength is typically set near one of the absorbance maxima of the molecule, such as 254 nm or 262 nm. tandfonline.comresearchgate.net

Derivatization: For analyses requiring very high sensitivity, pre-column or post-column derivatization can be employed. A derivatizing agent that reacts with the primary amine to form a highly fluorescent or strongly UV-absorbing product can significantly lower the limit of detection. nih.gov For instance, reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be used to derivatize primary amines for enhanced detection. nih.gov

Interactive Data Table: Representative RP-HPLC Method for a Structural Analog

Data based on methods developed for Mexiletine, 1-(2,6-Dimethylphenoxy)propan-2-amine, which is structurally analogous to the target compound. tandfonline.comresearchgate.net

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | C18, 5 µm | RP-Select B, 5 µm |

| Column Dimensions | 150 mm x 4.6 mm | 250 mm x 4 mm |

| Mobile Phase | Acetonitrile : Water (80:20, v/v) | Acetonitrile : Buffer (42:60, v/v) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 458 nm (after derivatization) nih.gov | UV at 262 nm |

| Retention Time | < 6 min | ~ 8 min |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 2-position of the propane chain, it exists as a pair of enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles. benthamdirect.com Therefore, it is crucial to have analytical methods capable of separating and quantifying the individual enantiomers to determine the enantiomeric excess (e.e.) of a sample. Chiral HPLC is the most widely used technique for this purpose. benthamdirect.commdpi.com

Enantioseparation can be achieved through two main strategies in HPLC:

Indirect Separation: This method involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18). However, this method requires a CDA of high enantiomeric purity and can be complex due to the derivatization step.

Direct Separation: This is the more common and direct approach, which utilizes a Chiral Stationary Phase (CSP). nih.gov CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are particularly effective for separating a wide range of chiral compounds, including aromatic amines. mdpi.comnih.gov

Method Parameters for Direct Chiral HPLC:

Chiral Stationary Phase (CSP): Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have proven effective for the resolution of 1-arylpropan-2-amines and their derivatives. mdpi.comnih.gov

Mobile Phase: The mobile phase in chiral chromatography is often a mixture of a non-polar alkane (like n-hexane or cyclohexane) and an alcohol (like isopropanol (B130326) or ethanol). The alcohol acts as a polar modifier, and its concentration is a key parameter in optimizing the separation and resolution of the enantiomers.

Detection: UV detection is typically used, similar to achiral HPLC.

Interactive Data Table: Representative Chiral HPLC Conditions for a Structural Analog

Data based on methods developed for Mexiletine, 1-(2,6-Dimethylphenoxy)propan-2-amine. nih.govnih.gov

| Parameter | Condition 1 (Indirect) | Condition 2 (Direct) |

| Strategy | Derivatization with 2-naphthoyl chloride | Direct Separation |

| Stationary Phase | Pirkle Type 1A (covalent) | Chiralpak AD (amylose-based CSP) |

| Mobile Phase | Not specified | Not specified; typically Hexane/Alcohol mixtures |

| Detection | Fluorescence | UV or Fluorescence (after derivatization) |

| Outcome | Baseline separation of diastereomers | Baseline separation of enantiomers |

Theoretical and Computational Chemistry Investigations of 1 3,4 Dimethylphenoxy Propan 2 Amine and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a highly effective and credible quantum mechanical method for the analysis of organic compounds. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to optimize molecular geometries and predict various chemical properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. irjweb.comnih.gov This energy gap is instrumental in explaining charge transfer interactions within the molecule, which can be crucial for its bioactivity. irjweb.com

| Property | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.75 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.40 |

| Ionization Potential | IP | -EHOMO | 6.15 |

| Electron Affinity | EA | -ELUMO | 0.75 |

Note: This table is illustrative and based on general values for similar compounds. Actual values for 1-(3,4-Dimethylphenoxy)propan-2-amine would require specific DFT calculations.

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.comirjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes. Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following formulas based on Koopmans' theorem:

| Descriptor | Formula |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / η |

| Electrophilicity Index (ω) | χ² / (2η) |

Using the illustrative energy values from the previous section, the reactivity descriptors for this compound can be calculated.

| Descriptor | Illustrative Calculated Value |

| Electronegativity (χ) | 3.45 eV |

| Chemical Hardness (η) | 2.70 eV |

| Chemical Softness (S) | 0.37 eV⁻¹ |

| Electrophilicity Index (ω) | 2.20 eV |

Note: This table is illustrative and based on the hypothetical FMO data.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic absorption properties of molecules, such as their UV-Visible spectra. researchgate.netmaterialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states. materialsciencejournal.org The calculations provide information on the absorption maxima (λmax), oscillator strengths (a measure of transition probability), and the nature of the molecular orbitals involved in the electronic transitions. materialsciencejournal.org For instance, analysis of a synthesized pyran carboxylate derivative showed an absorption maximum at 357.70 nm in the gas phase, which shifted upon changing the solvent, indicating the sensitivity of electronic transitions to the molecular environment. materialsciencejournal.org

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies of a molecule in its ground state. researchgate.net The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net This detailed assignment helps in understanding the complete vibrational characteristics of the compound and provides a basis for comparing theoretical spectra with experimental data. researchgate.net

Natural Bond Orbital (NBO) analysis provides insights into the interactions between filled and vacant orbitals within a molecule, revealing information about delocalization and hyperconjugation. researchgate.netscienceopen.com Hyperconjugation involves the interaction of electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital. This interaction stabilizes the molecule and can influence its geometry and reactivity. scienceopen.com NBO analysis quantifies the stabilization energy associated with these electron delocalization events, offering a deeper understanding of the intramolecular charge transfer and bonding. scienceopen.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color scale. uni-muenchen.deresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with electronegative atoms like oxygen and nitrogen. researchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms, especially those bonded to electronegative atoms. researchgate.net

Green Regions: Denote areas of neutral or near-zero potential. researchgate.net

The MEP provides a visual guide to the reactive sites of a molecule, which is crucial for understanding its interaction with other molecules and biological targets. nih.govuni-muenchen.de For amine-containing compounds, the nitrogen atom often represents a region of negative potential (red), while the hydrogens of the amine group show positive potential (blue), indicating their roles as a potential proton acceptor and hydrogen bond donors, respectively. researchgate.net

Topological Analysis of Electron Density (e.g., Electron Localization Function - ELF, Localized Orbital Locator - LOL)

Topological analysis of electron density is a quantum chemical method that provides a detailed picture of chemical bonding and electron localization within a molecule. While specific studies on this compound are not available in the current literature, the principles of these analyses can be applied to understand its electronic structure.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are functions that map the likelihood of finding an electron pair. In a molecule like this compound, an ELF or LOL analysis would be expected to reveal distinct basins of electron localization corresponding to:

Core electrons around the carbon, nitrogen, and oxygen atoms.

Covalent bonds such as C-C, C-H, C-N, and C-O.

Lone pair electrons on the nitrogen and oxygen atoms.

For structurally similar compounds like amphetamine, Density Functional Theory (DFT) has been used to analyze electron density distributions. researchgate.netrsc.org These studies show that the electron distribution, particularly around the nitrogen atom, is crucial for their biological activity. researchgate.net By analogy, the electron density distribution in this compound, especially the localization of the nitrogen lone pair, would be a key determinant of its chemical reactivity and intermolecular interactions.

| Molecular Feature | Expected ELF/LOL Basin | Significance |

|---|---|---|

| Aromatic Ring | Delocalized π-system basins above and below the ring plane | Influences aromatic stacking interactions and electrophilic/nucleophilic character. |

| Ether Oxygen | Basins corresponding to two lone pairs | Key site for hydrogen bond acceptance. |

| Amine Nitrogen | Basin corresponding to one lone pair | Primary site for protonation, hydrogen bond donation/acceptance, and interaction with biological targets. |

| C-O and C-N Bonds | Valence basins located between the respective atomic cores | Represents the covalent nature and strength of these key linkages. |

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. osti.gov These simulations provide valuable insights into the conformational flexibility and dynamic behavior of molecules like this compound.

Conformational analysis is crucial for understanding how a molecule will interact with its environment, including biological receptors. For phenoxypropanolamine derivatives, which are structurally related to this compound, conformational studies have shown that intramolecular hydrogen bonding can lead to relatively rigid, folded conformations. researchgate.net A detailed crystallographic study on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which share the dimethylphenoxy and aminoalkyl moieties, revealed that the conformation of the amine fragment can vary significantly depending on the specific substitution pattern and the crystalline environment. researchgate.net For instance, an unusual antiperiplanar arrangement was observed about the ether group in one of the derivatives. researchgate.net

For this compound, MD simulations would likely explore the rotational freedom around several key single bonds:

The Aryl-O bond, determining the orientation of the dimethylphenoxy group.

The O-CH2 bond.

The CH2-CH bond.

The CH-NH2 bond.

The simulations would reveal the preferred dihedral angles and the energy barriers between different conformations, providing a dynamic picture of the molecule's structural landscape.

| Rotatable Bond | Associated Dihedral Angle | Potential Influence on Conformation |

|---|---|---|

| C(aryl)-O-C(propyl)-C(propyl) | τ1 | Determines the relative orientation of the aromatic ring and the propanamine side chain. |

| O-C(propyl)-C(propyl)-N | τ2 | Influences the distance and potential for intramolecular interactions between the ether oxygen and the amine group. |

| C(propyl)-C(propyl)-N-H | τ3 | Affects the orientation of the amine group and its accessibility for intermolecular interactions. |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein target at the atomic level.

While no specific docking studies for this compound have been published, studies on analogous compounds provide a framework for understanding its potential interactions. For a molecule of this type, key interactions with a hypothetical protein binding site would likely involve:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor and acceptor. The ether oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The 3,4-dimethylphenyl group provides a significant hydrophobic surface that can interact with nonpolar amino acid residues in a binding pocket.

π-π Stacking: The aromatic ring can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: If the amine group is protonated (as it likely would be at physiological pH), it can form favorable electrostatic interactions with the electron-rich face of an aromatic ring.

The results of a docking simulation are typically scored to estimate the binding affinity. This information can be used to prioritize compounds for further experimental testing.

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Primary Amine (-NH2) | Hydrogen Bonding (donor/acceptor), Ionic Interaction (as -NH3+) | Aspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine, Glutamine |

| Ether (-O-) | Hydrogen Bonding (acceptor) | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Dimethylphenyl Ring | Hydrophobic Interactions, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com A QSAR model is a mathematical equation that relates one or more molecular descriptors to a measure of activity, such as an inhibition constant (Ki) or an effective concentration (EC50).

For a series of analogues of this compound, a QSAR study would involve:

Data Collection: Gathering a set of molecules with known biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors for each molecule. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. ucsf.edu These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, or hydrophobic properties are predicted to increase or decrease activity. While no specific QSAR studies on this compound are available, such studies on other amine-containing compounds have successfully guided the design of more potent molecules. nih.govcompchem.me

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Describes the molecule's ability to participate in electrostatic and orbital interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule and how it fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's lipophilicity, which is important for membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Wiener index | Numerically describes the branching and connectivity of the molecular structure. |

Investigation of Biological and Biochemical Mechanisms of Action in Vitro and Mechanistic Studies

Molecular Target Identification and Characterization

Limited publicly available information specifically details the molecular targets of 1-(3,4-Dimethylphenoxy)propan-2-amine. However, its structural classification as a phenoxy-propan-amine suggests potential interactions with monoaminergic systems, which are common targets for this class of compounds.

Receptor Binding and Modulation Studies

Detailed receptor binding assays specifically for this compound are not extensively documented in peer-reviewed literature. Compounds with a similar phenethylamine (B48288) backbone are known to interact with various receptors, including serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α and β) receptors. Furthermore, this structural motif is found in ligands for Trace Amine-Associated Receptors (TAARs), particularly TAAR1, which is a key regulator of monoaminergic neurotransmission. The interaction of this compound with these receptors would likely involve its primary amine group forming an ionic bond with conserved aspartate residues within the transmembrane domain of these G protein-coupled receptors (GPCRs). The dimethylphenoxy portion would engage in hydrophobic and van der Waals interactions in the binding pocket. Without specific experimental data, any potential receptor affinity profile remains hypothetical.

Ion Channel Modulation

There is no specific information available in the current scientific literature regarding the direct modulation of ion channels by this compound.

Enzyme Interactions and Metabolic Pathway Influences

Enzyme-Substrate Interactions

As a primary amine, this compound is a potential substrate for several key enzyme families involved in xenobiotic metabolism. The primary amine moiety makes it a candidate for interaction with monoamine oxidases (MAO-A and MAO-B), which catalyze the oxidative deamination of monoamines. The molecule could also be a substrate for cytochrome P450 (CYP450) enzymes, which are known to metabolize alkylamines through processes like N-oxidation, potentially leading to the formation of metabolic-intermediate (MI) complexes with the heme iron of the enzyme. researchgate.net

Influence on Biochemical Metabolic Pathways

The metabolism of this compound is expected to follow pathways common to other phenylethylamine derivatives. researchgate.net A primary metabolic route would likely involve oxidative deamination by MAO, converting the amine to an aldehyde. researchgate.net This aldehyde intermediate can then be further oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) or reduced to an alcohol by aldehyde reductase (ALR). researchgate.net Additionally, metabolism by CYP450 enzymes could lead to hydroxylation of the aromatic ring or oxidation of the alkyl side chain. researchgate.net These metabolic transformations would serve to increase the compound's polarity and facilitate its excretion.

Cellular and Subcellular Mechanistic Investigations

Specific cellular or subcellular mechanistic studies for this compound are not described in the available literature. Any cellular effects would be downstream consequences of its interactions with specific molecular targets. For instance, if the compound were to act as an agonist at a G-protein coupled receptor, it could trigger second messenger cascades, leading to changes in cellular signaling and function.

Investigation of Cellular Signaling Pathways

The direct impact of this compound on specific cellular signaling pathways has not been detailed in available scientific literature. Typically, investigations into a compound's effect on cellular signaling involve a variety of in vitro assays. These assays are designed to elucidate how a molecule might modulate key pathways such as the mitogen-activated protein kinase (MAPK) pathway or the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. Techniques such as Western blotting, ELISA, and reporter gene assays are commonly employed to measure changes in protein phosphorylation, second messenger levels, and gene expression, respectively, upon exposure of cultured cells to the compound of interest. Without specific studies on this compound, its influence on these critical cellular communication networks remains unknown.

Assays for Specific Cellular Responses (e.g., neutrophil chemotaxis, mast cell degranulation)

Specific cellular response assays are crucial for understanding the potential physiological effects of a compound. However, no data is publicly available from assays investigating the effect of this compound on neutrophil chemotaxis or mast cell degranulation.

Neutrophil Chemotaxis: The directed migration of neutrophils to sites of inflammation is a key component of the innate immune response. nih.gov In vitro assays, such as the Boyden chamber or Transwell® assays, are standard methods to assess a compound's ability to either induce or inhibit this process. nih.gov These assays quantify the movement of isolated neutrophils towards a chemoattractant. nih.govscispace.com The absence of published studies means the role of this compound in modulating this vital immunological function has not been determined.

Mast Cell Degranulation: Mast cells release a variety of inflammatory mediators from their granules upon activation. nih.gov This process, known as degranulation, can be triggered by both IgE-dependent and IgE-independent mechanisms, with the latter often involving the Mas-related G protein-coupled receptor X2 (MRGPRX2). frontiersin.orgnih.govresearchgate.net Assays to measure mast cell degranulation typically quantify the release of mediators such as histamine (B1213489) or β-hexosaminidase from cultured mast cells following exposure to a test compound. nih.govmdpi.com There is currently no available data to indicate whether this compound can induce or inhibit mast cell degranulation.

Protein Interaction Studies (e.g., nuclear import receptors)

The interaction of small molecules with specific proteins is fundamental to their mechanism of action. Nuclear import receptors, part of the karyopherin-β family, are responsible for the transport of cargo proteins into the nucleus and play a role in various cellular processes. nih.gov Studies have shown that these receptors can also interact with certain small molecules. nih.gov Techniques such as co-immunoprecipitation, pull-down assays, and surface plasmon resonance are used to identify and characterize these interactions. There is no information in the scientific literature to suggest that this compound has been studied for its potential to interact with nuclear import receptors or any other specific proteins.

Structure-Activity Relationship (SAR) Derivations in Biological Contexts

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound by systematically modifying its chemical structure and evaluating the impact on its biological activity. This process allows researchers to identify the key chemical moieties responsible for a compound's effects. For a series of aromatic ring-substituted compounds, for example, SAR studies might explore how different substituents on the aromatic ring influence their anesthetic and analgesic properties. mdpi.com Without a defined biological activity or a series of related analogs of this compound having been tested, no SAR derivations can be made.

In Vitro Pharmacological Profiling Methodologies

In vitro pharmacological profiling is a critical step in drug discovery to assess the selectivity of a compound and to identify potential off-target effects that could lead to adverse drug reactions. europeanpharmaceuticalreview.com This typically involves screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters. The goal is to build a comprehensive picture of the compound's pharmacological activities. While general methodologies for such profiling are well-established, a specific in vitro pharmacological profile for this compound has not been published. Therefore, its broader pharmacological characteristics and potential for off-target activities remain uncharacterized.

Research Applications As Building Blocks and Precursors in Chemical Synthesis

Role in Advanced Organic Synthesis of Fine Chemicals

There is no specific information available in the search results detailing the role of 1-(3,4-Dimethylphenoxy)propan-2-amine in the advanced organic synthesis of fine chemicals. In principle, primary amines like this compound are fundamental building blocks. They can undergo a variety of reactions such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines, which can be further reduced to secondary amines. These are standard transformations used in the synthesis of specialized chemical products. However, specific examples or research studies employing the 3,4-dimethylphenoxy variant are not documented.

Intermediate in Pharmaceutical and Agrochemical Research

The function of this compound as a direct intermediate in the synthesis of specific pharmaceuticals or agrochemicals is not detailed in the available literature. Structurally related compounds, phenoxypropanamines, are known to be precursors to beta-blockers and other pharmacologically active agents. For instance, the position of substituents on the aromatic ring is critical for the biological activity of these drugs. Without specific research, the potential of the 3,4-dimethyl isomer as an intermediate in these fields remains theoretical. Similarly, in agrochemical research, while many pesticides and herbicides contain amine functionalities, a direct lineage from this specific precursor is not documented.

Precursor for the Development of Novel Chemical Entities

The exploration of this compound as a precursor for developing novel chemical entities (NCEs) is not described in the searched scientific papers or patents. The development of NCEs involves using unique building blocks to create new molecular scaffolds with potentially new functions. While this compound possesses a distinct substitution pattern that could lead to novel structures, there is currently no evidence in the public domain of it being used for this purpose.

Studies on Impurities, Degradation, and Stability of Aryloxy Propan 2 Amine Compounds

Investigation of Impurity Profiles and Formation Pathways

The impurity profile of a drug substance provides a comprehensive overview of the impurities present. These impurities can originate from various sources, including the starting materials, intermediates, and by-products of the synthesis process. ijrti.org The investigation of these profiles is crucial as impurities can impact the safety and efficacy of the final product.

For aryloxy-propan-2-amine compounds like 1-(3,4-Dimethylphenoxy)propan-2-amine, potential impurities can be categorized as synthesis-related or degradation-related. Synthesis-related impurities arise from the chemical reactions used to manufacture the compound. The specific impurities would depend on the synthetic route employed. For instance, if the synthesis involves the reaction of 3,4-dimethylphenol (B119073) with a propan-2-amine precursor, unreacted starting materials or by-products from side reactions could be present as impurities.

Modern analytical techniques are instrumental in identifying and quantifying these impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for separation, often coupled with mass spectrometry (MS) for identification. biomedres.usijprajournal.com Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also vital for structure elucidation. ijrti.orgresearchgate.net

Table 1: Potential Synthesis-Related Impurities of this compound

| Impurity Name | Potential Source |

|---|---|

| 3,4-Dimethylphenol | Unreacted starting material |

| Propan-2-amine derivatives | Unreacted starting materials or intermediates |

| Isomeric impurities | Impurities in starting materials or side reactions |

| Over-alkylated products | Side reactions during synthesis |

The formation pathways of these impurities are investigated through a combination of analytical chemistry and process chemistry knowledge. By analyzing samples from different stages of the manufacturing process, a timeline of impurity formation can be established. This understanding is key to developing control strategies to minimize the levels of impurities in the final product.

Characterization of Degradation Products and Mechanisms

Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products of a drug substance under stress conditions. nih.govnih.gov These studies involve exposing the compound to conditions more severe than those it would encounter during storage, such as high temperatures, humidity, light, and exposure to acidic, basic, and oxidative environments. nih.gov The goal is to accelerate the degradation process to predict the long-term stability of the compound and to generate and identify potential degradation products. nih.govresearchgate.net

For this compound and related aryloxy-propan-2-amine compounds, several degradation pathways can be anticipated:

Oxidation: The amine functional group and the dimethylphenoxy ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the molecule.

Hydrolysis: The ether linkage in the aryloxy-propan-2-amine structure could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule into 3,4-dimethylphenol and a propan-2-amine derivative.

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to the formation of colored degradants.

The characterization of these degradation products involves sophisticated analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying degradants. ijprajournal.com Techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide detailed structural information.

Table 2: Potential Degradation Products of this compound

| Degradation Product | Formation Mechanism | Stress Condition |

|---|---|---|

| 1-(3,4-Dimethylphenoxy)propan-2-one | Oxidation of the amine group | Oxidative |

| 3,4-Dimethylphenol | Hydrolysis of the ether linkage | Acidic/Basic |

| Hydroxylated derivatives | Oxidation of the aromatic ring | Oxidative/Photolytic |

Understanding the degradation mechanisms is essential for developing stable formulations and establishing appropriate storage conditions.

Research on Chemical Stability in Various Research Conditions

The chemical stability of a compound is its ability to resist chemical change or degradation over time under specific environmental conditions. Stability studies are conducted to determine the shelf-life of a drug substance and to recommend storage conditions. These studies are typically performed under controlled temperature and humidity conditions as per regulatory guidelines.

For this compound, research into its chemical stability would involve assessing its degradation profile under various conditions. This includes:

pH Stability: Evaluating the rate of degradation in solutions of varying pH to understand its stability in acidic, neutral, and basic environments. This is particularly important for liquid formulations.

Thermal Stability: Assessing the impact of temperature on the compound's stability. This helps in determining appropriate storage temperatures and identifying potential for degradation during manufacturing processes that involve heat.

Photostability: Investigating the effect of light exposure on the compound. Photostability testing is crucial for determining the need for light-protective packaging.

Oxidative Stability: Determining the compound's susceptibility to oxidation, which can inform the need for antioxidants in a formulation or packaging under an inert atmosphere.

The data from these stability studies are used to establish a stability-indicating analytical method, which is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient due to degradation.

Table 3: Summary of Stability Research Conditions for Aryloxy-propan-2-amine Compounds

| Research Condition | Purpose | Typical Parameters |

|---|---|---|